molecular formula C13H14 B14219476 2-(But-1-en-2-yl)-1H-indene CAS No. 819871-82-4

2-(But-1-en-2-yl)-1H-indene

Katalognummer: B14219476
CAS-Nummer: 819871-82-4
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: YROAGEBNJOFPBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(But-1-en-2-yl)-1H-indene is an organic compound characterized by a unique structure that combines an indene core with a butenyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-1-en-2-yl)-1H-indene typically involves the reaction of indene with but-1-en-2-yl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where indene reacts with but-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(But-1-en-2-yl)-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.

    Substitution: Electrophilic substitution reactions can occur at the indene ring, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated indene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(But-1-en-2-yl)-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(But-1-en-2-yl)-1H-indene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

    But-1-en-2-ylbenzene: Shares a similar butenyl side chain but differs in the core structure.

    1-(But-1-en-2-yl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: Another compound with a butenyl side chain, used in different applications.

Uniqueness: 2-(But-1-en-2-yl)-1H-indene is unique due to its indene core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.

Eigenschaften

CAS-Nummer

819871-82-4

Molekularformel

C13H14

Molekulargewicht

170.25 g/mol

IUPAC-Name

2-but-1-en-2-yl-1H-indene

InChI

InChI=1S/C13H14/c1-3-10(2)13-8-11-6-4-5-7-12(11)9-13/h4-8H,2-3,9H2,1H3

InChI-Schlüssel

YROAGEBNJOFPBV-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C)C1=CC2=CC=CC=C2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.